3-Amino-1-(1-methylcyclobutyl)butan-2-one
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Overview
Description
3-Amino-1-(1-methylcyclobutyl)butan-2-one is a versatile chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an amino group, a ketone group, and a cyclobutyl ring, making it a valuable asset for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylcyclobutyl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylcyclobutanone and an appropriate amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methylcyclobutyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-(1-methylcyclobutyl)butan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methylcyclobutyl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(1-methylcyclopropyl)butan-2-one: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
3-Amino-1-(1-methylcyclopentyl)butan-2-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
3-Amino-1-(1-methylcyclobutyl)butan-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-(1-methylcyclobutyl)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
BUWUQALAOQXSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1(CCC1)C)N |
Origin of Product |
United States |
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